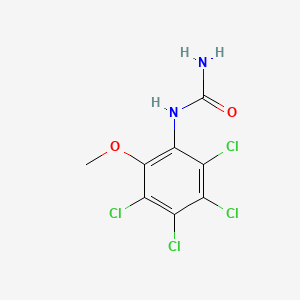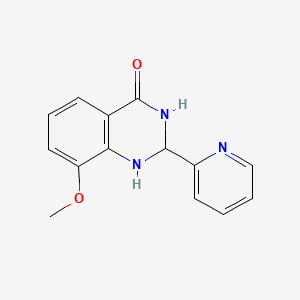
4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)- typically involves the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 8-hydroxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one.
Reduction: Formation of 2,3-dihydro-8-methoxy-2-pyridin-2-ylquinazolin-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
2,3-Dihydro-1H-quinazolin-4-one: Lacks the methoxy and pyridine substituents, resulting in different chemical and biological properties.
8-Hydroxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one:
2-Pyridin-2-ylquinazolin-4-one: Lacks the dihydro and methoxy groups, affecting its chemical behavior and biological activity.
Uniqueness: 8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one is unique due to the presence of both the methoxy and pyridine substituents, which confer specific electronic and steric properties. These features enhance its potential as a versatile intermediate in chemical synthesis and its interactions with biological targets.
特性
CAS番号 |
15470-89-0 |
|---|---|
分子式 |
C14H13N3O2 |
分子量 |
255.277 |
IUPAC名 |
8-methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H13N3O2/c1-19-11-7-4-5-9-12(11)16-13(17-14(9)18)10-6-2-3-8-15-10/h2-8,13,16H,1H3,(H,17,18) |
InChIキー |
KUSLHQOACSFQGS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(NC2=O)C3=CC=CC=N3 |
同義語 |
4(1H)-Quinazolinone, 2,3-dihydro-8-methoxy-2-(2-pyridyl)- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


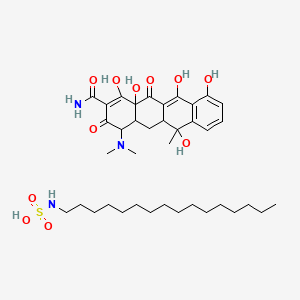
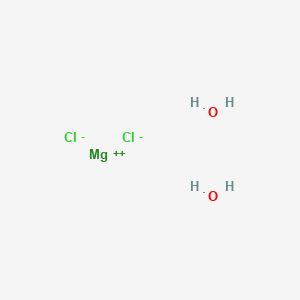
![(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B579244.png)

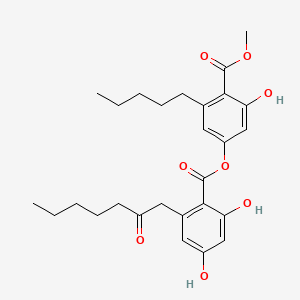
![(2S)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one](/img/structure/B579250.png)
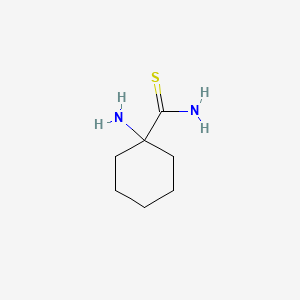
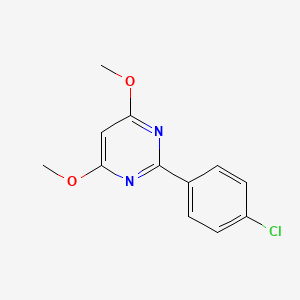
![5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B579255.png)

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide](/img/structure/B579259.png)
![[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B579260.png)
